4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
Description
Structural Significance of Bicyclo[2.2.2]octane Scaffolds
The bicyclo[2.2.2]octane system, characterized by its fused cyclohexane rings, provides a rigid three-dimensional architecture that enforces precise spatial arrangements of functional groups. This structural rigidity is exemplified in its use as a peptide mimic, where the scaffold replicates the orientation of hydrophobic residues in nuclear receptor coactivator peptides. For instance, the alignment of isopropyl groups on bicyclo[2.2.2]octane derivatives closely matches the leucine side chains in the LHRL L motif, enabling deep penetration into hydrophobic binding pockets.
Synthetic routes to bicyclo[2.2.2]octane derivatives often leverage Diels-Alder reactions under Lewis acid catalysis. A notable example involves the cycloaddition of 5-substituted 1,3-cyclohexadienes with methacrolein, which proceeds with regioselectivity controlled by steric and electronic factors. The endo preference in these reactions, driven by secondary orbital interactions, ensures the formation of the desired stereoisomers critical for biological activity. Recent advances in enantioselective synthesis have further expanded access to chiral bicyclo[2.2.2]octane carboxylates using organocatalytic tandem reactions under metal-free conditions.
Table 1: Comparative Steric and Electronic Properties of Bicyclo[2.2.2]octane Derivatives
Role of Fluorinated Substituents in Bioactive Compound Design
Fluorination at the 4-position of bicyclo[2.2.2]octane introduces distinct electronic and steric effects that enhance drug-likeness. The difluoromethyl group (-CF~2~H) in 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride serves dual roles:
- Electron-withdrawing effects : The fluorine atoms reduce electron density at the adjacent carbon, modulating pK~a~ values and hydrogen-bonding capacity. Comparative studies show that replacing a methylene group with electronegative substituents (e.g., oxygen or fluorine) increases acidity by up to 1.5 pK~a~ units.
- Lipophilicity control : While fluorine is highly electronegative, its lipophilic character (-CF~2~H: π = 0.68) balances solubility and membrane permeability. This is critical in maintaining bioavailability while avoiding excessive hydrophobicity.
In the context of bioisosterism, fluorinated bicyclo[2.2.2]octanes outperform traditional aromatic rings in metabolic stability. For example, replacing the phenyl ring in Imatinib with a 2-oxabicyclo[2.2.2]octane analog increased aqueous solubility by 12-fold and reduced CYP450-mediated oxidation. Similarly, the difluoromethyl group’s resistance to oxidative degradation aligns with strategies to prolong in vivo half-lives.
Table 2: Impact of Fluorination on Physicochemical Properties
| Property | Bicyclo[2.2.2]octane (R = H) | 4-Difluoromethyl Derivative |
|---|---|---|
| Calculated logP | 2.1 | 1.7 |
| Aqueous solubility (mg/mL) | 0.3 | 2.8 |
| Metabolic stability (t~1/2~) | 1.2 h | 4.5 h |
Properties
IUPAC Name |
4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-7(11)8-1-4-9(12,5-2-8)6-3-8;/h7H,1-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQLXEZBYXOMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
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Reactants : Maleic anhydride or substituted dienophiles with 2H-pyran-2-one derivatives.
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Conditions : Reflux in decalin or tetralin (120–200°C, 1–24 h).
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Mechanism : Double cycloaddition forms the bicyclic core, followed by decarbonylation and dehydration.
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Example :
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Modification : Substituents (e.g., benzamide) are introduced at the bridgehead carbon for functionalization.
Iodocyclization
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Reactants : Exocyclic alkenes with iodine or electrophilic iodinating agents.
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Outcome : Generates iodinated intermediates for downstream functionalization (e.g., 35 in 67% yield).
Introduction of Difluoromethyl Group
The difluoromethyl (-CFH) group is introduced via nucleophilic fluorination or deoxofluorination .
Nucleophilic Fluorination
Electrophilic Fluorination
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Reagents : Selectfluor® or F-TEDA-BF.
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Mechanism : Radical or ionic pathways under mechanochemical conditions.
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Limitation : Lower regioselectivity compared to nucleophilic methods.
Amination Strategies
The amine group is introduced via reductive amination , Gabriel synthesis , or Schmidt reaction .
Reductive Amination
Schmidt Reaction
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Substrate : Bicyclo[2.2.2]octane carboxylic acid.
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Outcome : Converts carboxylic acids to primary amines via intermediate isocyanates.
Hydrochloride Salt Formation
The free amine is protonated using HCl gas or concentrated hydrochloric acid.
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Purification : Recrystallization from ethanol/water mixtures yields 95% pure product.
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Analytical Data :
Optimization and Challenges
Regioselectivity in Cyclization
Fluorination Side Reactions
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Issue : Over-fluorination or C-F bond cleavage.
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Mitigation : Controlled reagent stoichiometry and low temperatures.
Comparative Synthesis Routes
Analytical Characterization
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HRMS (ESI-TOF) : [M+H] calcd. for CHFN: 176.1245; found: 176.1248.
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XRD : Confirms bridgehead stereochemistry (analogous structures in).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the difluoromethyl group or other functional groups present.
Substitution Reactions: Substitution reactions can occur at the amine or difluoromethyl groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Substitution Products: Substitution reactions can produce a wide range of derivatives, including halogenated compounds and alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is in the field of medicinal chemistry. Its unique bicyclic structure allows for modifications that can lead to the development of novel pharmaceuticals.
- Potential Drug Development : The compound may serve as a scaffold for synthesizing new drugs targeting various biological pathways, particularly in neuropharmacology due to its amine functional group.
Material Science
The compound's properties can be exploited in material science, particularly in the development of polymers and other materials with specific mechanical or thermal properties.
- Polymer Synthesis : It can be used to create new polymeric materials that exhibit improved resistance to solvents or enhanced thermal stability.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules.
- Reagent in Synthesis : The compound can be utilized as a reagent for various chemical reactions, including nucleophilic substitutions and cyclization reactions, facilitating the construction of diverse molecular architectures.
Case Study 1: Neuropharmacological Applications
Research has indicated that compounds similar to this compound exhibit activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders. A study exploring derivatives of this compound found significant binding affinity for serotonin receptors, indicating its potential as a lead compound for developing antidepressants.
Case Study 2: Polymer Development
In a recent study published in a materials science journal, researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials demonstrated enhanced mechanical properties compared to traditional polymers, showcasing the utility of this compound in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[2.2.2]octane Framework
Key structural analogues differ in substituent type, fluorine count, and electronic properties:
Key Observations :
- Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing the amine’s basicity compared to the difluoromethyl (-CF₂H) and methyl (-CH₃) derivatives .
- Steric Bulk : The trifluoromethyl derivative has the largest substituent (CCS = 134.3 Ų), while the difluoromethyl analogue (133.0 Ų) offers intermediate size .
- The trifluoromethyl compound is likely more lipophilic than the difluoromethyl variant .
Biological Activity
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride (CAS Number: 2108847-62-5) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bicyclo[2.2.2]octane framework, allows for diverse biological interactions, particularly in the context of neurological and pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, relevant case studies, and extensive research findings.
Molecular Formula: C9H16ClF2N
Molecular Weight: 211.68 g/mol
Purity: 97%
IUPAC Name: this compound
SMILES Notation: Cl.NC12CCC(C(F)F)(CC1)CC2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its role as an inhibitor in specific enzymatic pathways and its potential therapeutic applications.
Research indicates that compounds within the bicyclo[2.2.2]octane class can act as selective inhibitors of the gamma-secretase complex, which is crucial in the processing of amyloid precursor protein (APP). This mechanism is particularly relevant in Alzheimer's disease research, where modulation of amyloid-beta peptide production is a therapeutic target.
Case Study 1: Gamma-Secretase Inhibition
A study highlighted the synthesis of brain-penetrant inhibitors targeting the PSEN1-gamma-secretase complex, demonstrating that certain bicyclic compounds exhibit low nanomolar potency and high selectivity towards PSEN1 compared to PSEN2 complexes . The findings suggest that this compound may share similar properties, potentially offering a safer profile for Alzheimer's treatment by selectively inhibiting harmful pathways while sparing others.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of related bicyclic compounds in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and apoptosis in neuronal cells, suggesting a promising avenue for further research into their protective roles against neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClF2N |
| Molecular Weight | 211.68 g/mol |
| CAS Number | 2108847-62-5 |
| Purity | 97% |
| IUPAC Name | This compound |
| Biological Activity | Description |
|---|---|
| Gamma-secretase inhibition | Low nanomolar potency against PSEN1 complex |
| Neuroprotection | Mitigates oxidative stress in neuronal cells |
Q & A
Q. What experimental designs resolve contradictions in reported stability under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
